1-Butoxy-2-chloro-4-(trifluoromethyl)benzene

Description

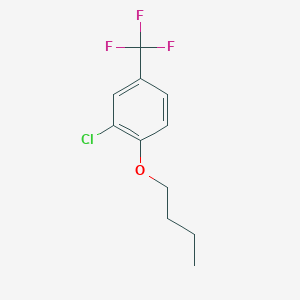

1-Butoxy-2-chloro-4-(trifluoromethyl)benzene (C₁₁H₁₂ClF₃O) is a substituted aromatic compound featuring a butoxy group (–OC₄H₉) at the 1-position, a chlorine atom at the 2-position, and a trifluoromethyl (–CF₃) group at the 4-position of the benzene ring. This compound’s structure combines electron-donating (butoxy) and electron-withdrawing (Cl, CF₃) substituents, creating unique electronic and steric effects.

Properties

IUPAC Name |

1-butoxy-2-chloro-4-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClF3O/c1-2-3-6-16-10-5-4-8(7-9(10)12)11(13,14)15/h4-5,7H,2-3,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXAOABXSRMSMAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=C(C=C1)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClF3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Butoxy-2-chloro-4-(trifluoromethyl)benzene can be synthesized through several methods. One common approach involves the reaction of 1-chloro-2-(trifluoromethyl)benzene with butanol in the presence of a base such as potassium carbonate. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound often involves large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions is crucial to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 1-Butoxy-2-chloro-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The butoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The compound can be reduced to form derivatives with different functional groups

Common Reagents and Conditions:

Substitution: Nucleophiles like sodium amide or thiourea in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst

Major Products:

- Substitution reactions yield various substituted benzene derivatives.

- Oxidation reactions produce aldehydes or carboxylic acids.

- Reduction reactions result in different functionalized benzene compounds .

Scientific Research Applications

1-Butoxy-2-chloro-4-(trifluoromethyl)benzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the development of bioactive compounds and pharmaceuticals.

Medicine: Investigated for potential therapeutic properties and drug development.

Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals

Mechanism of Action

The mechanism of action of 1-butoxy-2-chloro-4-(trifluoromethyl)benzene involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Differences

Key analogs and their substituent effects are compared below:

Key Observations :

- Electron-Donating vs. Withdrawing Groups: The butoxy group in the target compound contrasts with nitro (–NO₂) or sulfonyl (–SO₂CF₃) groups in analogs, altering reactivity in electrophilic aromatic substitution (EAS) or coupling reactions .

- Steric Effects: Bulky substituents (e.g., phenoxy in ) reduce reaction rates compared to smaller groups like –Cl or –CF₃.

Physical Properties

Molecular weight, solubility, and stability vary significantly:

Key Observations :

- Bromine analogs (e.g., ) exhibit higher molecular weights, affecting chromatographic retention times.

Reactivity in Coupling Reactions

- Target Compound : Likely undergoes nucleophilic aromatic substitution (NAS) at the 2-Cl position due to activation by –CF₃ and –OC₄H₉.

- Nitro-Containing Analogs : Used in indole synthesis via zinc chloride-mediated coupling (e.g., ). Nitro groups direct further substitution meta to their position.

- Sulfonyl Analogs : 1-Chloro-2-((trifluoromethyl)sulfonyl)benzene (from ) shows enhanced reactivity in Suzuki couplings due to strong electron withdrawal.

Biological Activity

1-Butoxy-2-chloro-4-(trifluoromethyl)benzene is a chemical compound with a unique structure that includes a butoxy group, a chloro substituent, and a trifluoromethyl group. This combination of functional groups suggests potential biological activities that merit investigation. Understanding the biological activity of this compound is crucial for its application in various fields, including pharmaceuticals and environmental science.

This compound has the following chemical properties:

- Molecular Formula : C10H10ClF3O

- Molecular Weight : 256.63 g/mol

- CAS Number : 98-56-6

The presence of the trifluoromethyl group is known to enhance lipophilicity and biological activity, making this compound an interesting subject for research.

Biological Activity Overview

Research into the biological activity of this compound has revealed several potential effects, particularly in relation to toxicity and enzyme inhibition.

Toxicity Studies

Several studies have assessed the toxicity of this compound, particularly focusing on its effects on mammalian systems. Notable findings include:

- Acute Toxicity : In studies involving oral administration to rats, significant increases in liver and kidney weights were observed at high doses (≥400 mg/kg), indicating potential nephrotoxicity and hepatotoxicity .

- NOAEL Determination : The No Observed Adverse Effect Level (NOAEL) was determined to be 10 mg/kg based on kidney effects observed in rat models .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit certain enzymes, which is crucial for its potential therapeutic applications:

- Cyclooxygenase (COX) Inhibition : Preliminary studies indicate that derivatives of compounds with similar structures exhibit moderate inhibition of COX enzymes, which are critical targets in anti-inflammatory therapies .

Case Study 1: Hepatotoxicity in Rodent Models

A study evaluated the hepatotoxic effects of this compound in F344/N rats. The study administered varying doses over a period of time and noted significant liver hypertrophy at doses above 50 mg/kg. Histopathological examinations revealed minimal to mild hypertrophy of hepatocytes, confirming the compound's hepatotoxic potential .

Case Study 2: In Vitro Enzyme Activity

Another study explored the enzyme inhibition capabilities of this compound through molecular docking simulations. The results suggested that the trifluoromethyl group enhances binding affinity to COX enzymes, implicating it as a potential lead compound for developing anti-inflammatory agents .

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes and receptors. The electron-withdrawing nature of the trifluoromethyl group may facilitate stronger interactions with active sites on target proteins, influencing their activity.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 1-Chloro-4-(trifluoromethyl)benzene | Lacks butoxy group; only halogenated | Moderate toxicity; used as solvent |

| 2-Chloro-4-(trifluoromethyl)phenol | Hydroxyl group instead of butoxy | Antimicrobial properties |

| 1-(3-Ethoxy-5-fluorophenyl)ethanol | Ethoxy instead of butoxy; fluorinated | Potential anti-cancer activity |

This table illustrates how variations in functional groups can influence biological activity, highlighting the unique profile of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.